4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide
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Overview
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a complex organic compound that features a combination of pyrrolidinone, naphthalene, thiazole, and benzamide moieties
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Medicinal chemistry applications could include the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease processes.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.
Naphthalene Substitution: Introducing the naphthalene moiety through a Friedel-Crafts acylation reaction.
Pyrrolidinone Attachment: Coupling the pyrrolidinone derivative with the thiazole-naphthalene intermediate.
Benzamide Formation: Finally, attaching the benzamide group through an amide coupling reaction using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or naphthalene rings, using oxidizing agents like mCPBA or KMnO4.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinone or benzamide moieties, using reducing agents like LiAlH4 or NaBH4.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: mCPBA, KMnO4, H2O2
Reducing Agents: LiAlH4, NaBH4, H2/Pd-C
Coupling Reagents: EDCI, DCC, HATU
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(phenyl)thiazol-2-yl)benzamide
- 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide
- 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide
Uniqueness
The uniqueness of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. This could make it particularly valuable in applications where these specific properties are desired.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3S/c28-21-12-13-22(29)27(21)17-10-8-16(9-11-17)23(30)26-24-25-20(14-31-24)19-7-3-5-15-4-1-2-6-18(15)19/h1-11,14H,12-13H2,(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEAGFMTDYKNTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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